8-{[(4-nitrophenyl)methyl]sulfanyl}quinoline
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Overview
Description
8-{[(4-nitrophenyl)methyl]sulfanyl}quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with a sulfanyl group attached to a 4-nitrophenylmethyl moiety, making it a unique and potentially valuable compound for various scientific applications.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 8-[(4-nitrobenzyl)thio]quinoline, have been known to exhibit a broad spectrum of biological activities . They have been used as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor agents .
Mode of Action
Quinoline derivatives have been shown to exhibit their effects through various mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives have been associated with the regulation of tryptophan metabolism, which plays a role in neuroprotection .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
The synthesis of quinoline derivatives has been shown to be influenced by various factors, including reaction conditions and the use of different reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-nitrophenyl)methyl]sulfanyl}quinoline typically involves the reaction of 8-hydroxyquinoline with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-{[(4-nitrophenyl)methyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[(4-nitrophenyl)methyl]sulfanyl}quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}quinoline
- 8-{[(4-bromophenyl)methyl]sulfanyl}quinoline
- 8-{[(4-chlorophenyl)methyl]sulfanyl}quinoline
Uniqueness
8-{[(4-nitrophenyl)methyl]sulfanyl}quinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the sulfanyl group enhances the compound’s ability to interact with biological targets, contributing to its potential therapeutic properties .
Properties
IUPAC Name |
8-[(4-nitrophenyl)methylsulfanyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-18(20)14-8-6-12(7-9-14)11-21-15-5-1-3-13-4-2-10-17-16(13)15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYZHGMSYQGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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